1,3,3-trimethoxypropyl Acetate
Description
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Properties
Molecular Formula |
C8H16O5 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1,3,3-trimethoxypropyl acetate |
InChI |
InChI=1S/C8H16O5/c1-6(9)13-8(12-4)5-7(10-2)11-3/h7-8H,5H2,1-4H3 |
InChI Key |
NCYKYDUPLJHOBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CC(OC)OC)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The methoxy and acetate groups in 1,3,3-trimethoxypropyl acetate are expected to undergo hydrolysis under acidic or basic conditions:
-
Methoxy group hydrolysis : Methoxy groups hydrolyze to release methanol and form intermediate alcohols. For example, in silane derivatives like AEAPTMS (N-(3-(trimethoxysilyl)propyl)ethylenediamine), hydrolysis of methoxy groups occurs rapidly (t₁/₂ < 1 hour at pH 7) .
-
Acetate ester hydrolysis : The acetate group may hydrolyze to yield acetic acid and the corresponding alcohol. For instance, isopentyl acetate undergoes acid-catalyzed hydrolysis to produce acetic acid and isopentanol .
Table 1: Hydrolysis Kinetics of Analogous Methoxy Compounds
| Compound | pH | Temperature (°C) | Half-Life (hours) | Product(s) |
|---|---|---|---|---|
| AEAPTMS | 7 | 24.7 | 0.025 | Methanol, trisilanols |
| 1,2,3-Trimethoxypropane | N/A | 25 | Stable | No hydrolysis observed |
Oxidation Pathways
The compound’s methoxy and acetate functionalities may participate in oxidative reactions:
-
Radical-mediated oxidation : Mn(OAc)₃ initiates free-radical reactions in acetates and methoxy-substituted compounds. For example, γ-carboxy radicals formed during Mn(OAc)₃ oxidation of acetates cyclize to γ-lactones .
-
Electron transfer : Methoxypropyl groups in silane derivatives like AEAPTMS are susceptible to hydroxyl radical attack in atmospheric conditions (t₁/₂ ≈ 1 hour) .
Thermal and Photolytic Stability
Table 2: Stability Comparison of Methoxypropyl Derivatives
Reactivity in Acidic Media
In acidic environments, methoxypropyl acetates may undergo demethylation or transesterification:
-
Demethylation : Analogous to the AlCl₃-catalyzed demethylation of 1,2,3-trimethoxybenzene, methoxy groups could cleave to form phenolic derivatives .
-
Transesterification : The acetate group may exchange with alcohols under acid catalysis, as seen in Fischer esterification .
Limitations and Research Gaps
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